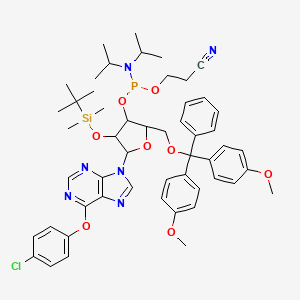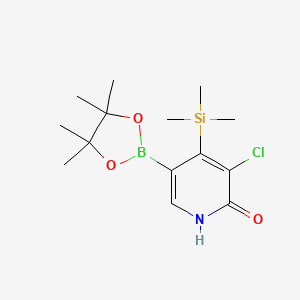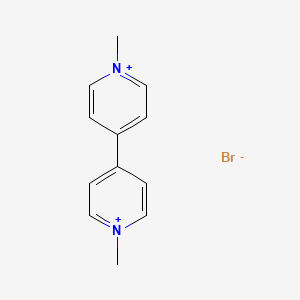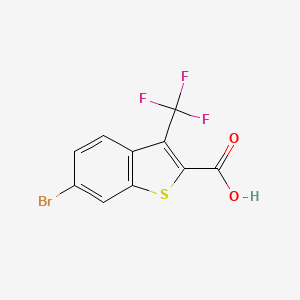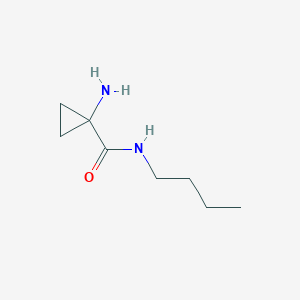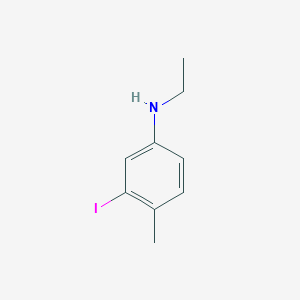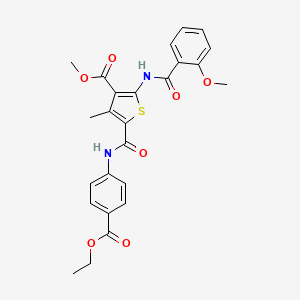![molecular formula C11H21NO B12070536 4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
4-[(Cyclobutylmethoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclobutylmethoxy)methyl]piperidine, also known by its systematic name 3-((Cyclobutylmethoxy)methyl)piperidine, is a chemical compound with the molecular formula
C11H21O1N1
. Unfortunately, specific pricing and availability information are not currently available .Preparation Methods
Synthetic Routes:
The synthesis of 4-[(Cyclobutylmethoxy)methyl]piperidine involves several synthetic routes. One common method is the reaction between cyclobutylmethyl chloride and piperidine under appropriate conditions. The cyclobutylmethyl group is introduced via this reaction, resulting in the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.
Chemical Reactions Analysis
4-[(Cyclobutylmethoxy)methyl]piperidine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions involving the piperidine ring or the cyclobutylmethyl group are possible.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
4-[(Cyclobutylmethoxy)methyl]piperidine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems, including receptors and enzymes.
Medicine: Investigations focus on potential therapeutic properties, such as antiviral or analgesic effects.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The exact mechanism by which 4-[(Cyclobutylmethoxy)methyl]piperidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to downstream signaling pathways.
Comparison with Similar Compounds
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(cyclobutylmethoxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11/h10-12H,1-9H2 |
InChI Key |
QPULPWVTLLSLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)

